2-Methyl Hippuric Acid-d7

Overview

Description

2-Methyl Hippuric Acid-d7 (CAS 1216430-90-8) is a deuterium-labeled analog of 2-methyl hippuric acid (2MHA), a metabolite formed from the conjugation of glycine with o-toluic acid, a product of o-xylene metabolism. The incorporation of seven deuterium atoms (d7) enables its use as a stable isotopic tracer in metabolic studies, allowing precise tracking of endogenous pathways without interference from non-labeled molecules . It is synthetically derived and widely employed in toxicology, environmental exposure assessments, and pharmacokinetic research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl Hippuric Acid-d7 involves the incorporation of deuterium atoms into the molecular structure of 2-Methyl Hippuric Acid. The general synthetic route includes the following steps:

Deuteration of 2-Methylbenzoic Acid: The starting material, 2-Methylbenzoic Acid, is subjected to deuteration using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C).

Formation of 2-Methylbenzoyl-d7 Chloride: The deuterated 2-Methylbenzoic Acid is then converted to 2-Methylbenzoyl-d7 Chloride using thionyl chloride (SOCl2) under reflux conditions.

Coupling with Glycine-d7: The 2-Methylbenzoyl-d7 Chloride is reacted with glycine-d7 in the presence of a base such as triethylamine (TEA) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Large quantities of 2-Methylbenzoic Acid are deuterated using deuterium gas in a high-pressure reactor.

Chlorination: The deuterated acid is chlorinated using thionyl chloride in an industrial-scale reactor.

Coupling Reaction: The resulting 2-Methylbenzoyl-d7 Chloride is coupled with glycine-d7 in a continuous flow reactor to produce this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl Hippuric Acid-d7 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) under anhydrous conditions.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

Oxidation: Formation of 2-Methylbenzoic Acid-d7.

Reduction: Formation of 2-Methylbenzyl Alcohol-d7.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biomarker for Xylene Exposure

2-Methyl Hippuric Acid-d7 is an important biomarker for assessing exposure to xylene, an aromatic hydrocarbon commonly found in industrial solvents. The measurement of this compound in biological fluids, particularly urine, helps in evaluating the extent of xylene exposure and its potential health risks, such as neurotoxicity and respiratory irritation.

Table 1: Summary of Studies on Xylene Exposure and this compound

| Study | Sample Type | Key Findings |

|---|---|---|

| Gregus et al. (1998) | Occupational exposure | Found significant correlation between urinary 2-Methyl Hippuric Acid levels and xylene exposure levels in workers. |

| Kawai et al. (1991) | Experimental exposure | Demonstrated that urinary excretion of 2-Methyl Hippuric Acid increased significantly following controlled xylene exposure. |

| Inoue et al. (1993) | Environmental study | Identified elevated levels of 2-Methyl Hippuric Acid in urine samples from individuals living near industrial sites using xylene. |

Method Development for Analysis

Recent advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enhanced the sensitivity and specificity for detecting this compound in biological samples.

- A study developed a highly sensitive UPLC-MS/MS method for quantifying various uremic retention solutes, including this compound, showing mean recoveries between 83% and 104% with excellent precision .

Organic Acid Testing

In functional medicine, organic acid testing involving this compound aids in evaluating metabolic function and identifying potential metabolic disorders. This testing can uncover imbalances that may affect overall health.

- Case Study : A clinical evaluation using organic acid testing revealed that elevated levels of this compound correlated with mitochondrial dysfunction in patients with metabolic disorders .

Nutritional Insights

The analysis of this compound can provide insights into dietary habits and nutrient deficiencies, as it is also produced from the metabolism of certain foods, particularly whole grains.

- Table 2: Dietary Sources and Metabolism of this compound

| Source | Metabolic Pathway | Notes |

|---|---|---|

| Whole grains | Fermentation by gut microbiota | Increased production observed in individuals with high whole grain intake. |

| Xylene exposure | Direct metabolite | Significant increase noted in occupational settings involving solvent use. |

Air Quality Studies

Monitoring levels of this compound can serve as an indicator of air quality concerning volatile organic compounds (VOCs).

- A study conducted by the CDC highlighted the importance of measuring urinary metabolites like this compound to assess public health impacts related to VOC exposure .

Industrial Hygiene

In occupational health settings, regular monitoring of this metabolite helps ensure compliance with safety regulations regarding solvent exposure.

Mechanism of Action

The mechanism of action of 2-Methyl Hippuric Acid-d7 involves its role as an internal standard in analytical techniques. By incorporating deuterium atoms, the compound becomes distinguishable from endogenous molecules, allowing for precise quantification and analysis. The molecular targets and pathways involved include:

Mass Spectrometry: Enhances the accuracy of mass spectrometric analysis by providing a stable reference point.

Liquid Chromatography: Improves the resolution and quantification of analytes in liquid chromatography.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: 3-Methyl and 4-Methyl Hippuric Acids

- 2-Methyl Hippuric Acid (2MHA): Derived from o-xylene, it is characterized by a methyl group at the ortho position of the benzoyl moiety. The deuterated form (2MHA-d7) has a molecular formula of C₁₀D₇H₄NO₃ and a molecular weight of 200.24 g/mol .

- 3-Methyl Hippuric Acid (3MHA) : A metabolite of m-xylene, with a methyl group at the meta position (CAS 27115-49-7). Its deuterated analog, 3MHA-d7 (CAS 1216551-07-3), has a molecular weight of 200.24 g/mol but distinct chromatographic retention times due to structural differences .

- 4-Methyl Hippuric Acid (4MHA) : Originating from p-xylene, it features a para-substituted methyl group (CAS 27115-50-0). 4MHA-d7 (CAS 1216588-60-1) shares the same molecular weight as 2MHA-d7 but differs in polarity and solubility .

Table 1: Structural and Analytical Differences

Non-Deuterated Hippuric Acids

- Hippuric Acid (HA) : The parent compound (CAS 495-69-2) is a glycine conjugate of benzoic acid, serving as a biomarker for toluene exposure. It has a higher limit of quantification (3000 μg/L in urine) compared to methylated analogs due to its abundance in biological matrices .

- 2-Hydroxyhippuric Acid : A derivative with a hydroxyl group at the ortho position (CAS 487-54-7), linked to salicylic acid metabolism. It exhibits distinct chemical properties, such as higher polarity and lower stability under acidic conditions .

Analytical Performance

- Sensitivity : 2MHA-d7 has a lower limit of detection (LOD = 0.6 μg/L) compared to 3MHA and 4MHA (LOD = 4 μg/L combined) in UPLC-MS/MS assays .

- Recovery Rates: In spiked synthetic urine, recovery rates for 2MHA-d7 exceed 96%, slightly higher than 93% for pooled urine due to background interference from endogenous HA .

- Stability : All deuterated methyl hippuric acids are stable for 30 days at 4°C, but HA degrades faster under similar conditions .

Methodological Considerations

Biological Activity

2-Methyl Hippuric Acid-d7 (2-MHA-d7) is a deuterated derivative of 2-Methyl Hippuric Acid, primarily recognized as a metabolite of xylene, an aromatic hydrocarbon commonly used in industrial applications. This compound has gained attention in toxicology and metabolic studies due to its role as a biomarker for xylene exposure and its involvement in various biochemical pathways.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₁D₇NO₃

- Molecular Weight : 200.24 g/mol

- CAS Number : 1216430-90-8

The incorporation of deuterium in 2-MHA-d7 enhances its stability and alters its pharmacokinetic properties compared to its non-deuterated counterparts, impacting absorption, distribution, metabolism, and excretion (ADME) profiles.

2-MHA-d7 acts primarily as a metabolite of xylene, which is known for its neurotoxic effects. The biological activity of 2-MHA-d7 is linked to its interactions with various enzymes involved in metabolic pathways:

- Peptidylglycine α-hydroxylating monooxygenase (PHM) : This enzyme is crucial for the biosynthesis of amidated peptides. 2-MHA-d7 serves both as a substrate and an inhibitor of PHM, influencing peptide hormone synthesis and potentially affecting cellular signaling pathways related to metabolism and growth .

Role as a Biomarker

Elevated levels of 2-MHA-d7 in urine are indicative of xylene exposure, making it a valuable biomarker in occupational health studies. Research indicates that monitoring urinary concentrations can provide insights into the extent of exposure and associated health risks .

Case Study 1: Urine Methyl Hippuric Acid Levels in Acute Pesticide Poisoning

A study assessed urine methyl hippuric acid levels in patients exposed to xylene through pesticide ingestion. Results showed that urine MHA levels peaked several hours post-exposure, correlating significantly with the volume of ingested xylene. The findings suggest that MHA levels can serve as a surrogate marker for assessing exposure severity and predicting clinical outcomes .

| Parameter | Beta | SE | 95% CI | P value |

|---|---|---|---|---|

| Age (years) | 0.154 | 0.124 | -0.104 to 0.412 | 0.228 |

| MHA in urine (g/g creatinine) | 0.653 | 1.072 | -1.569 to 2.875 | 0.549 |

Case Study 2: Occupational Exposure Assessment

In another study focusing on workers exposed to xylene, urinary levels of 2-MHA-d7 were analyzed to evaluate potential health impacts. The study concluded that higher concentrations were associated with increased risk factors for neurotoxic effects, emphasizing the importance of monitoring this metabolite in occupational settings .

Pharmacokinetics

The pharmacokinetic profile of 2-MHA-d7 is influenced by its deuterium labeling, which can lead to altered metabolic rates compared to non-labeled compounds. This alteration can enhance the compound's half-life and bioavailability, making it a useful tool in metabolic tracing studies .

Q & A

Basic Research Questions

Q. What analytical methods are most effective for detecting and quantifying 2-Methyl Hippuric Acid-d7 in biological samples?

- Methodology : High-performance liquid chromatography with UV detection (HPLC-UV) is widely used. Optimal conditions include a C18 column, mobile phase of 20% acetonitrile/80% phosphate buffer (pH 2.5), and detection at 254 nm. Deuterated analogs like this compound serve as internal standards to correct for matrix effects and improve quantification accuracy .

- Key Considerations : Ensure baseline separation of isomers (e.g., 2-, 3-, and 4-methyl hippuric acids) by adjusting gradient elution parameters .

Q. How should urine samples be prepared for reliable analysis of this compound?

- Protocol : Acidify urine with HCl (pH ≤ 2), add deuterated internal standard, and extract with ethyl acetate. Centrifuge, evaporate the organic layer, and reconstitute in mobile phase for HPLC injection .

- Troubleshooting : Sonication and heating (30°C) may dissolve precipitated analytes, but prolonged storage at room temperature degrades hippuric acids. Store samples at 4°C for ≤7 days .

Q. Why is this compound a critical biomarker in occupational exposure studies?

- Application : It specifically indicates toluene exposure, as toluene metabolizes to 2-methyl hippuric acid. Deuterated forms (e.g., -d7) enable precise distinction from endogenous hippuric acids in urine, reducing cross-reactivity in assays .

- Validation : Recovery rates ≥93% in spiked urine confirm method robustness, though natural variability in pooled urine requires normalization using internal standards .

Advanced Research Questions

Q. How can matrix effects (e.g., endogenous hippuric acids) be minimized when quantifying this compound?

- Strategies : Use synthetic urine for calibration curves to avoid background interference. For pooled urine, subtract baseline levels via blank samples or employ isotope dilution mass spectrometry (IDMS) for higher specificity .

- Data Interpretation : Endogenous hippuric acids skew linearity at low concentrations (<10 µg/mL). Report limits of detection (LOD) as 4–6 µg/mL for urine matrices .

Q. What stability challenges arise when handling this compound in long-term studies?

- Findings : Hippuric acids degrade by 15–20% after 30 days at 22°C but remain stable at 4°C. Freeze-thaw cycles (-20°C to 30°C) do not significantly affect stability if limited to ≤3 cycles .

- Recommendations : Aliquot samples and avoid repeated thawing. Include stability controls in each batch to monitor degradation .

Q. What confounding factors complicate the interpretation of this compound levels in biomarker studies?

- Dietary Interference : Coffee consumption elevates hippuric acid via chlorogenic acid metabolism, potentially masking toluene exposure signals. Control diets by restricting benzoate-rich foods 48 hours pre-sampling .

- Population Variability : Smokers exhibit 2–3× higher baseline levels due to benzene metabolism. Stratify cohorts by smoking status and use creatinine-adjusted concentrations .

Q. How can this compound be applied in metabolomics to study xenobiotic interactions?

- Pathway Mapping : Use deuterated tracers to track toluene metabolism in vitro (e.g., liver microsomes) and correlate with CYP2E1 enzyme activity. Pair with LC-MS/MS for multi-analyte profiling of co-metabolites like hippuric acid and muconic acid .

- Data Integration : Apply multivariate statistics (PCA or OPLS-DA) to distinguish toluene-specific metabolic signatures from background noise .

Q. What experimental design considerations are critical for isotopic tracer studies using this compound?

- Controls : Include non-deuterated analogs to assess isotopic purity and rule out deuterium exchange artifacts. Validate chemical purity (≥98%) via NMR or elemental analysis .

- Dosing Protocols : Optimize tracer-to-tracee ratios (e.g., 1:10) to ensure detectable enrichment without saturating metabolic pathways. Monitor urinary excretion kinetics over 24–48 hours .

Properties

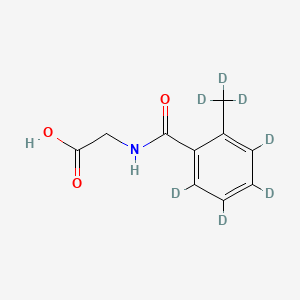

IUPAC Name |

2-[[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7-4-2-3-5-8(7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEBAVRJHRCKRE-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)NCC(=O)O)C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.